molecular formula C7H4INS B13652601 7-Iodobenzo[d]isothiazole CAS No. 139036-99-0

7-Iodobenzo[d]isothiazole

Cat. No.: B13652601
CAS No.: 139036-99-0
M. Wt: 261.08 g/mol
InChI Key: IZKNDXNNYCZGOU-UHFFFAOYSA-N
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Description

7-Iodobenzo[d]isothiazole is a heterocyclic compound that features an isothiazole ring fused with a benzene ring and an iodine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[d]isothiazole typically involves the iodination of benzo[d]isothiazole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 7th position of the benzo[d]isothiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Iodobenzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Iodobenzo[d]isothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodobenzo[d]isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the isothiazole ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects .

Comparison with Similar Compounds

    Benzo[d]isothiazole: Lacks the iodine atom but shares the core structure.

    Thiazole and Isothiazole Derivatives: Similar heterocyclic compounds with sulfur and nitrogen atoms in the ring.

Uniqueness: 7-Iodobenzo[d]isothiazole is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

CAS No.

139036-99-0

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

7-iodo-1,2-benzothiazole

InChI

InChI=1S/C7H4INS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H

InChI Key

IZKNDXNNYCZGOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)SN=C2

Origin of Product

United States

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